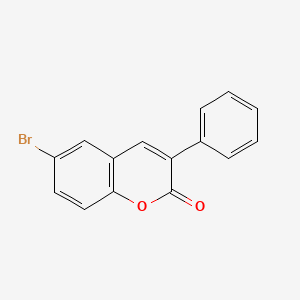

6-bromo-3-phenyl-2H-chromen-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives, including 6-bromo-3-phenyl-2H-chromen-2-one, often involves domino reactions, which are a series of chemical reactions that take place in a single operational step. An example of such a process is the Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters, leading to the formation of benzo[c]chromen-6-ones through a sequence of Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization (Poudel & Lee, 2014).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by X-ray diffraction techniques, revealing details such as crystal system, space group, and molecular conformation. For instance, 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, related structures to this compound, display a triclinic system with space group P-1, showcasing the orientation of the phenyl ring almost perpendicular to the chromene-pyrazole ring system (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

Chromen-2-ones undergo various chemical reactions, such as cyclization under microwave irradiation in the presence of K2CO3, leading to the formation of benzo[c]chromen-6-ones and their analogues. These reactions highlight the reactive nature of chromen-2-ones and their potential for chemical modifications (Dao et al., 2018).

Physical Properties Analysis

The physical properties of chromen-2-ones, including this compound, can be deduced from spectroscopic analyses such as IR, NMR, and mass spectrometry. These analyses provide insights into the molecular vibrations, proton and carbon environments, and molecular weights of these compounds, contributing to a deeper understanding of their physical characteristics (Manimekalai & Vijayalakshmi, 2015).

Applications De Recherche Scientifique

Antibacterial Activity

6-Bromo-3-phenyl-2H-chromen-2-one and its derivatives demonstrate significant potential in antibacterial applications. Abdel-Aziem et al. (2021) explored the antibacterial efficacy of various compounds derived from 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one. They found that some compounds exhibited strong inhibition against Gram-positive bacteria like Enterococcus faecalis, and Gram-negative bacteria such as Pseudomonas aeruginosa (Abdel-Aziem, Baaiu, & El-Sawy, 2021).

Synthesis of Nitrogen Heterocycles

Skripskaya et al. (2013) discussed the synthesis of nitrogen heterocycles using 3-(4-Acetyl[phenyl)-2H-chromen-2-one, a related compound. Their work indicates the potential of these compounds in synthesizing a wide range of heterocyclic compounds with potential applications in various fields (Skripskaya, Feilo, Neshchadin, Elenich, Lytvyn, Obushak, & Yagodinets, 2013).

Potential Anticancer Agents

Ambati et al. (2017) synthesized derivatives of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one, showing moderate cytotoxic activity against various cancer cell lines. This research suggests the potential of these compounds as anticancer agents (Ambati, Gudala, Sharma, Penta, Reddy, Bomma, Janapala, & Pola, 2017).

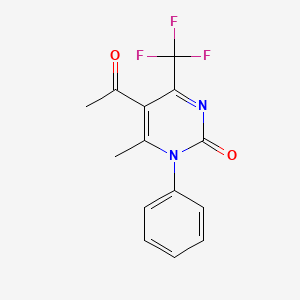

Synthesis of Pyrimidine Derivatives

Chaudhary et al. (2012) explored the synthesis of pyrimidine derivatives from 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one. This research demonstrates the diverse synthetic applications of these compounds (Chaudhary, Sharma, Verma, Kumar, & Dudhe, 2012).

Photophysical and Computational Studies

Kumbar et al. (2018) studied novel coumarin-based organic dyes for their photophysical properties, providing insights into the potential use of these compounds in photonic and electronic devices (Kumbar, Sannaikar, Shaikh, Kamble, Wari, Inamdar, Qiao, Revanna, Madegowda, Dasappa, & Kamble, 2018).

Mécanisme D'action

Target of Action

CBDivE_007940, also known as Cannabidivarin (CBDV), is a non-psychoactive cannabinoid found within Medical Cannabis . It primarily targets the transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor . This receptor is part of a large family of ion channels that are involved in the onset and progression of several types of epilepsy .

Mode of Action

CBDV interacts with its target, the TRPV1 receptor, by dose-dependently activating and then desensitizing it . This desensitization of the ion channels is a potential mechanism by which CBDV causes a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures .

Biochemical Pathways

CBDV also inhibits the activity of diacylglycerol (DAG) lipase-α, the primary enzyme responsible for the synthesis of the endocannabinoid, 2-arachidonoylglycerol (2-AG) .

Result of Action

The primary result of CBDV’s action is a reduction in neuronal hyperexcitability, which can help control epileptic activity and seizures . CBDV is being actively developed by GW Pharmaceuticals as it has shown the ability to treat seizures in pre-clinical models of epilepsy .

Propriétés

IUPAC Name |

6-bromo-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDRDLGIASLNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-N-ethyl-4-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5624400.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5624405.png)

![9-allyl-4-[(5-hydroxy-2-pyrazinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5624414.png)

![6-(methoxymethyl)-N-{[1-(methoxymethyl)cyclopentyl]methyl}pyrimidin-4-amine](/img/structure/B5624437.png)

![N,N-dimethyl-1-(3-methylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethanamine](/img/structure/B5624443.png)

![1-(ethoxyacetyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B5624448.png)

![1'-[(3,5-dimethylisoxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5624450.png)

![4-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-4-oxo-1-phenylbutan-1-one](/img/structure/B5624462.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5624470.png)

![1-acetyl-N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5624486.png)